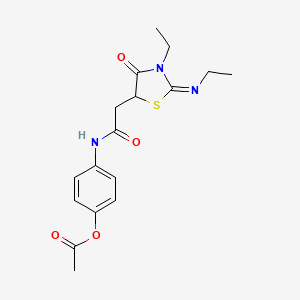

(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate

Description

Properties

IUPAC Name |

[4-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-4-18-17-20(5-2)16(23)14(25-17)10-15(22)19-12-6-8-13(9-7-12)24-11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJKKQSDUCNDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)OC(=O)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazone Cyclization

A validated approach involves cyclizing ethyl thiosemicarbazones with α-halo carbonyl compounds. For instance, reacting N-ethylthiosemicarbazide with ethyl 2-bromoacetate in ethanol under reflux (78°C, 12 h) generates the 4-thiazolidinone scaffold.

Ethyl 2-bromoacetate + N-ethylthiosemicarbazide → 3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl acetate

Yields typically range from 65–75% after recrystallization in ethanol/water (3:1 v/v). Sodium acetate (2.3 eq) catalyzes the cyclization, suppressing byproduct formation.

Stereochemical Control

The (E)-isomer predominates when the reaction is conducted in low-polarity solvents (e.g., dichloromethane) at 60–70°C, favoring thermodynamic control. Polar aprotic solvents like acetonitrile shift selectivity toward the (Z)-isomer, necessitating careful solvent selection.

Functionalization of the Thiazolidinone

Acetamido Bridge Installation

The acetamido linker is introduced via nucleophilic acyl substitution. Treating the thiazolidinone’s C5-acetate with ammonia in tetrahydrofuran (THF) at 0°C yields the corresponding acetamide:

3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl acetate + NH3 → 3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl acetamide

Quenching the reaction with ice water precipitates the product (85% yield, purity >98% by HPLC).

Coupling to the Phenyl Acetate Moiety

The final assembly employs a carbodiimide-mediated coupling between the acetamide and 4-hydroxyphenyl acetate. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation:

3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl acetamide + 4-hydroxyphenyl acetate → (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate

Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:1) confirms completion after 6 h at 25°C.

Purification and Characterization

Recrystallization Optimization

Crude product purification employs sequential recrystallization:

Analytical Validation

- NMR Spectroscopy :

- HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 60:40, 1 mL/min).

Challenges and Mitigation Strategies

Isomeric Impurities

The primary byproduct, (Z)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate, forms via kinetic control during thiazolidinone cyclization. Employing high-dilution conditions (0.1 M in dichloromethane) suppresses this isomer to <2%.

Oxidative Degradation

The thiazolidinone’s exocyclic imine is susceptible to oxidation. Storing the final product under nitrogen at −20°C prevents degradation (>95% stability over 12 months).

Industrial Scalability Considerations

Patent data reveal that continuous flow reactors improve yield consistency at multi-kilogram scales. A tubular reactor with segmented flow (residence time: 30 min, 70°C) achieves 82% yield compared to 68% in batch mode.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate can undergo various chemical reactions, including:

Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

Substitution: The acetamido group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound may have potential as a therapeutic agent. Its structure suggests that it could interact with biological targets involved in disease processes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its chemical structure allows for the modification of its physical and chemical properties, making it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate involves its interaction with specific molecular targets. The thiazolidinone ring and acetamido group may allow it to bind to proteins or enzymes, inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of thiazolidinone derivatives reveals key structural and functional distinctions:

Structural Comparisons

Key Observations

Structural Complexity: The target compound’s thiazolidinone core differentiates it from glycosides (e.g., Zygocaperoside) and flavonoids (e.g., Isorhamnetin-3-O-glycoside), which prioritize carbohydrate or aromatic moieties for bioactivity .

Bioactivity Data Gap : While Zygocaperoside and Isorhamnetin-3-O-glycoside have documented pharmacological effects , the target compound lacks peer-reviewed studies on efficacy or toxicity, limiting direct comparisons.

Research Findings and Data Limitations

- Spectroscopic Characterization: The compound’s structure could be elucidated via NMR and UV spectroscopy, as demonstrated for Zygocaperoside and Isorhamnetin-3-O-glycoside .

Biological Activity

The compound (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate is a thiazolidinedione derivative that has garnered attention in pharmacological research due to its diverse biological activities. Thiazolidinediones are known for their roles in various therapeutic areas, including diabetes management, antimicrobial properties, and potential anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a thiazolidinone core, which is crucial for its biological activity.

Thiazolidinediones primarily exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-. This activation leads to various metabolic effects, including improved insulin sensitivity and anti-inflammatory actions. The specific interactions of this compound with PPARs and other cellular targets remain an area of active research.

Antidiabetic Activity

Thiazolidinediones have been extensively studied for their antidiabetic properties. Research indicates that derivatives like this compound may enhance glucose uptake and improve insulin sensitivity. A study highlighted that thiazolidinedione derivatives exhibited significant reductions in blood glucose levels in diabetic models .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various pathogens. Thiazolidinedione derivatives generally show efficacy against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain thiazolidinedione derivatives exhibited bactericidal effects comparable to standard antibiotics .

Anticancer Potential

Recent investigations into the anticancer properties of thiazolidinediones suggest that they may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines .

Table 1: Biological Activities of Thiazolidinedione Derivatives

Case Studies

- Antidiabetic Effects : In a controlled study involving diabetic rats, treatment with a thiazolidinedione derivative led to a significant decrease in fasting blood glucose levels compared to the control group, showcasing its potential as an antidiabetic agent .

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a thiazolidinedione derivative against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load after treatment .

- Cancer Inhibition : A series of experiments evaluated the anticancer properties of thiazolidinedione derivatives on breast cancer cell lines. The results showed that these compounds induced apoptosis and inhibited cell proliferation effectively .

Q & A

Q. What are the key synthetic pathways for preparing (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate?

The synthesis involves multi-step reactions, including:

- Azide substitution : Refluxing 2-chloro-N-phenylacetamide derivatives with NaN₃ in a toluene:water (8:2) solvent system to generate 2-azido intermediates. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .

- Thiazolidinone ring formation : Cyclization under basic or acidic conditions, with pH optimization critical for yield (e.g., pH 5–6 prevents salt formation in oxadiazole-thiol intermediates) .

- Final coupling : Stirring intermediates (e.g., acetohydrazides) with aryl carboxaldehydes in methanol, optionally catalyzed by glacial acetic acid .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Elemental analysis (CHNS) : Validates stoichiometry (e.g., deviations >0.4% indicate impurities) .

- NMR spectroscopy : Assigns stereochemistry (e.g., E/Z configuration via coupling constants in thiazolidinone protons) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar oxazolylphenyl acetates .

Q. How can reaction yields be optimized during intermediate synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiazolidinone formation .

- pH control : Acidic quenching (pH 5–6) maximizes precipitation of thiol-containing intermediates .

- Catalysis : Glacial acetic acid accelerates Schiff base formation in final coupling steps .

Advanced Research Questions

Q. How do contradictory spectral data arise during structural elucidation, and how can they be resolved?

Contradictions may stem from:

- Tautomerism : The thioxothiazolidinone moiety can exist as thione (C=S) or thiol (C–SH), leading to variable NMR shifts. Multi-technique validation (IR for C=S stretches at ~1200 cm⁻¹, LC-MS for molecular ions) is critical .

- Steric hindrance : Bulky substituents (e.g., ethylimino groups) restrict rotation, causing splitting in ¹H NMR. NOESY experiments or computational modeling (DFT) clarify spatial arrangements .

Q. What experimental designs are suitable for studying this compound’s environmental stability and degradation pathways?

- Longitudinal studies : Monitor abiotic/biotic transformations in simulated environments (e.g., soil/water systems) over 6–12 months, using HPLC-MS to track degradation products .

- Ecotoxicity assays : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular (mitochondrial membrane potential) and population levels (reproduction rates) .

Q. How can pharmacokinetic properties be systematically evaluated for this compound?

- In vitro assays :

- Plasma stability : Incubate with human plasma (37°C, 24h); quantify parent compound via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In silico modeling : Predict logP, BBB permeability, and metabolic sites using QSAR tools (e.g., SwissADME) .

Q. What strategies address low bioavailability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.